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Compound of Interest

Compound Name: Chrysospermin C

Cat. No.: B15563898 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the key findings on Chrysospermin C, a peptaibol antibiotic. In the

absence of direct replication studies, this document contrasts the experimental data and

methodologies used to characterize Chrysospermin C with those of Alamethicin, a well-

studied peptaibol that serves as a benchmark in the field.

Structural Elucidation: An NMR Perspective
The three-dimensional structure of Chrysospermin C in a membrane-mimicking environment

was first elucidated by Anders and colleagues in 1998 using nuclear magnetic resonance

(NMR) spectroscopy. This pivotal study provided the foundational understanding of its

molecular architecture. To offer a comparative context, we juxtapose their findings with similar

NMR studies on Alamethicin.
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Parameter
Chrysospermin C (in
methanol)

Alamethicin (in methanol)

Predominant Secondary

Structure
Right-handed α-helix Predominantly α-helical

Key Structural Features

Aib residues constrain φ

angles, but overall structure is

an ensemble of transient

conformations.

A well-defined helical structure.

Methodology

Heteronuclear NMR with

selective 15N and 13C

labeling.

High-resolution 1H NMR.[1]

Reported Data

Complete 1H and 13C

sequential and stereospecific

assignments for Aib residues.

Complete assignment of

spectra.[1]

Experimental Protocols: NMR Spectroscopy
The methodologies employed to determine the structures of Chrysospermin C and

Alamethicin, while both reliant on NMR, exhibit differences in their specifics.

Chrysospermin C (Anders et al., 1998):

The conformation of Chrysospermin C was investigated in methanol using selectively 15N

and 13C labeled samples. This isotopic labeling was crucial for resolving the heavily

overlapped signals from the eight α-aminoisobutyric acid (Aib) residues, allowing for their

complete and stereospecific assignment for the first time in a peptaibol.[2] The study utilized

local nuclear Overhauser effects (NOEs) and scalar couplings (3J(HNC') and 3J(HNCβ)) to

deduce the sterically restricted φ angles of the Aib residues, which are consistent with a right-

handed helical conformation.[2] Despite these local helical constraints, the broader NMR data

suggested that in methanol, Chrysospermin C exists as an ensemble of transient

conformations rather than a single, rigid helical structure.[2]

Alamethicin (Esposito et al., 1987):
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The structure of Alamethicin in methanol was determined using high-resolution 1H NMR.[1]

This study achieved a complete assignment of the proton spectra and concluded that

Alamethicin adopts a structure substantially similar to its crystal structure, with the C-terminal

dipeptide being somewhat more extended in solution.[1]

Experimental Workflow: NMR Structure Determination
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Figure 1. A generalized workflow for determining the solution structure of a peptaibol using

NMR spectroscopy.

Ion Channel Properties: A Functional Comparison
A key biological function of Chrysospermin C and other peptaibols is their ability to form ion

channels in lipid bilayers, leading to their antimicrobial activity. The ion channel properties of

Chrysospermin C and its homologs were investigated by Ternovsky and colleagues in 1997.

Their findings are compared here with studies on Alamethicin's ion channel function.
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Parameter Chrysospermin C Alamethicin

Channel Formation
Forms ion channels in lipid

bilayers.[3]

Forms voltage-gated ion

channels in membranes.[1]

Effective Channel Radius 1.2 ± 0.15 nm
Not explicitly stated in the

compared studies.

Conductance

Dependent on amino acid

sequence; replacement of

Iva15 with Aib decreases

conductance by 2.5-fold.[3]

Exhibits voltage-dependent

conductance.

Methodology

Measurement of channel radii

using hydrophilic

nonelectrolytes in a lipid

bilayer setup.[3]

Electrophysiological

measurements in planar lipid

bilayers or vesicles.

Experimental Protocols: Ion Channel Characterization
Chrysospermin C (Ternovsky et al., 1997):

The effective radii of ion channels formed by Chrysospermin C and its homologs were

determined by measuring the permeability of the channels to a series of hydrophilic

nonelectrolytes of varying sizes in a planar lipid bilayer system.[3] This study demonstrated that

subtle changes in the amino acid sequence, such as the substitution of isovaline (Iva) with α-

aminoisobutyric acid (Aib) at position 15, significantly impacted the channel's effective radius

and conductance.[3]

Alamethicin:

Studies on Alamethicin's ion channel properties typically involve electrophysiological

techniques.[1] These methods measure the electrical currents across a lipid bilayer in the

presence of the peptide, allowing for the characterization of its voltage-dependent gating and

conductance states.

Signaling Pathway: Peptaibol Ion Channel Formation
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Figure 2. A simplified model of ion channel formation by peptaibols like Chrysospermin C and

Alamethicin.

Conclusion
While direct replication studies for the key findings on Chrysospermin C are not readily

available in the published literature, a comparative analysis with the extensively studied

peptaibol, Alamethicin, provides valuable insights for the research community. The structural

determination of Chrysospermin C benefited from advanced isotopic labeling techniques to

resolve its complex NMR spectra, revealing a flexible helical structure in solution.[2] Its ion

channel properties are sensitive to single amino acid substitutions, highlighting the intricate

relationship between structure and function.[3]
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Future research involving the direct replication of these seminal studies on Chrysospermin C
would be invaluable for validating the original findings and further solidifying our understanding

of this potent antimicrobial peptide. Additionally, comparative studies employing identical

experimental conditions for both Chrysospermin C and Alamethicin would allow for a more

direct and quantitative comparison of their structure-function relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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